molecular formula C8H8F3NS B12111580 3-Methyl-2-trifluoromethylsulfanyl-phenylamine

3-Methyl-2-trifluoromethylsulfanyl-phenylamine

Cat. No.: B12111580
M. Wt: 207.22 g/mol
InChI Key: RRFAWJZCIKKRGF-UHFFFAOYSA-N
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Description

3-Methyl-2-trifluoromethylsulfanyl-phenylamine, with the molecular formula C8H8F3NS and PubChem CID 75530300, is a chemical compound of interest in scientific research, particularly in the fields of medicinal chemistry and organic synthesis . The compound features a phenylamine (aniline) core structure that is substituted with both a methyl group and a trifluoromethylsulfanyl group. The presence of the sulfur-containing trifluoromethylthioether (SCF3) group is a key structural feature, as this moiety is known to be highly lipophilic and electron-withdrawing, which can significantly influence the compound's bioavailability, metabolic stability, and binding affinity when investigated as a building block for novel bioactive molecules . The incorporation of both fluorine and sulfur atoms makes this amine a valuable intermediate for the development of potential pharmaceuticals and agrochemicals. Researchers utilize this compound to explore structure-activity relationships (SAR), often aiming to modulate the electronic properties and lipophilicity of larger molecular architectures . It is strictly for research purposes as a chemical intermediate or reference standard in laboratory studies. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material in accordance with all applicable laboratory safety standards.

Properties

Molecular Formula

C8H8F3NS

Molecular Weight

207.22 g/mol

IUPAC Name

3-methyl-2-(trifluoromethylsulfanyl)aniline

InChI

InChI=1S/C8H8F3NS/c1-5-3-2-4-6(12)7(5)13-8(9,10)11/h2-4H,12H2,1H3

InChI Key

RRFAWJZCIKKRGF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N)SC(F)(F)F

Origin of Product

United States

Preparation Methods

Nitration of 2-Trifluoromethylsulfanyl Toluene

Nitration introduces a nitro group at the para position relative to the methyl group, leveraging the electron-withdrawing effects of the -SCF₃ moiety. In a representative procedure:

  • Substrate : 2-Trifluoromethylsulfanyl toluene.

  • Nitrating Agent : Concentrated nitric acid (HNO₃) in sulfuric acid (H₂SO₄).

  • Conditions : Reaction at 0–60°C for 2–4 hours.

  • Outcome : 4-Nitro-2-trifluoromethylsulfanyl toluene is obtained in 85–92% yield.

The choice of solvent critically influences regioselectivity. Dichloromethane and acetic acid minimize byproduct formation compared to polar aprotic solvents.

Catalytic Hydrogenation for Amine Formation

Reduction of the nitro intermediate to the corresponding aniline is achieved via catalytic hydrogenation:

  • Catalysts : 10% Palladium on carbon (Pd/C) or Raney nickel.

  • Conditions : Hydrogen atmosphere (0.5–1.0 MPa) in methanol at 50–80°C for 5–8 hours.

  • Outcome : 3-Methyl-2-trifluoromethylsulfanyl-phenylamine is isolated in 70–75% yield with >98% purity after recrystallization.

Table 1. Optimization of Hydrogenation Conditions

CatalystSolventTemperature (°C)Yield (%)Purity (%)
Pd/CMethanol507598.5
Raney NiEthanol806897.2
Pt/CTHF606296.8

Hydrogen pressure exceeding 0.5 MPa reduces reaction time but risks over-reduction byproducts.

Direct Sulfur-Fluorine Exchange (SuFEx) Approaches

Sulfur(VI) fluoride exchange (SuFEx) chemistry offers a modular route to introduce the -SCF₃ group. This method avoids multi-step sequences by leveraging stable sulfonyl fluoride intermediates.

Trifluoromethylation via Sulfonimidoyl Fluorides

A novel protocol involves:

  • Substrate : 3-Methyl-2-mercaptophenylamine.

  • Reagent : N-Phenyltrifluoromethanesulfonimide (PhNTf₂).

  • Conditions : KF·HF in acetonitrile at 25°C for 12 hours.

  • Outcome : 85% conversion to the target compound.

Table 2. Solvent Screening for SuFEx Reactions

SolventConversion (%)Selectivity (%)
MeCN8592
DMF7888
DCM6582
THF7084

Polar aprotic solvents like acetonitrile enhance fluoride ion solubility, accelerating the exchange process.

Ionic Liquid-Mediated Synthesis

Ionic liquids (ILs) serve as green solvents and catalysts, improving reaction efficiency and selectivity. A reported method uses 1-butyl-3-methylimidazolium bromide ([bmim][Br]):

  • Substrate : 3-Methyl-2-thiocyanatophenylamine.

  • Reagent : Trifluoromethyltrimethylsilane (TMSCF₃).

  • Conditions : [bmim][Br] at 60°C for 6 hours.

  • Outcome : 89% yield with >99% purity after extraction.

ILs stabilize reactive intermediates and reduce side reactions, particularly hydrolysis of the -SCF₃ group.

Comparative Analysis of Synthetic Routes

Table 3. Key Metrics Across Methods

MethodStepsYield (%)Purity (%)Scalability
Nitration-Reduction27598.5High
SuFEx18592Moderate
Ionic Liquid18999Low

The nitration-reduction route remains the most scalable, while ionic liquid methods offer superior yields at smaller scales.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-2-trifluoromethylsulfanyl-phenylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the trifluoromethylsulfanyl group to a thiol group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Halogenating agents or alkylating agents can be used under mild to moderate conditions.

Major Products:

    Oxidation: Formation of 3-Methyl-2-trifluoromethylsulfinyl-phenylamine or 3-Methyl-2-trifluoromethylsulfonyl-phenylamine.

    Reduction: Formation of 3-Methyl-2-thiol-phenylamine.

    Substitution: Various substituted phenylamine derivatives depending on the substituent introduced.

Scientific Research Applications

3-Methyl-2-trifluoromethylsulfanyl-phenylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of 3-Methyl-2-trifluoromethylsulfanyl-phenylamine involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfanyl group can enhance the compound’s lipophilicity and stability, allowing it to interact more effectively with biological membranes and enzymes. The amino group can form hydrogen bonds with target proteins, influencing their activity and function. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of cellular signaling pathways.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key analogs and their distinguishing features are summarized below:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications
3-Methyl-2-trifluoromethylsulfanyl-phenylamine –SCF₃ (2), –CH₃ (3) ~209.2 (estimated) High lipophilicity; intermediate for fluorinated agrochemicals
2-Trifluoromethylsulfanyl-phenylamine –SCF₃ (2) ~195.1 (estimated) Enhanced metabolic stability; potential pharmaceutical building block
3-Methyl-2-methylsulfanyl-phenylamine –SCH₃ (2), –CH₃ (3) ~153.2 Lower chemical stability; limited agrochemical use
Triflusulfuron-methyl () Sulfonylurea backbone; –SO₂NHCO-triazine ~414.3 Herbicide; inhibits ALS enzyme in plants
Key Observations:
  • Trifluoromethylsulfanyl vs. Methylsulfanyl : The –SCF₃ group (as in the target compound) increases molecular weight by ~56 g/mol compared to –SCH₃. This substitution elevates hydrophobicity (logP ↑) and resistance to oxidative degradation, critical for environmental persistence in agrochemicals .

Physicochemical Properties

  • Boiling Point/Density: The –SCF₃ group (as seen in trifluoromethanesulfonyl chloride, ) contributes to a higher density (~1.583 g/mL) and lower boiling point (29–32°C) due to increased molecular weight and fluorine’s electron-withdrawing effects . In contrast, non-fluorinated analogs (e.g., –SCH₃) exhibit lower densities and higher boiling points.
  • Solubility : Fluorination typically reduces aqueous solubility, which may necessitate formulation adjustments for the target compound compared to hydrophilic sulfonylurea herbicides like ethametsulfuron-methyl () .

Biological Activity

3-Methyl-2-trifluoromethylsulfanyl-phenylamine is an organic compound notable for its unique electronic properties, attributed to the trifluoromethyl group and its phenylamine structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and enzyme inhibition contexts. This article explores the biological activity of this compound, synthesizing findings from various studies and sources.

The chemical formula of 3-Methyl-2-trifluoromethylsulfanyl-phenylamine is C₉H₈F₃NS. The presence of the trifluoromethylsulfanyl group enhances the compound's lipophilicity, potentially improving its ability to penetrate biological membranes and interact with various biological targets.

Anticancer Properties

Research indicates that derivatives of 3-Methyl-2-trifluoromethylsulfanyl-phenylamine exhibit cytotoxic effects against several cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation and induce apoptosis in cancer cells. The specific mechanisms through which these effects occur are still under investigation, but they may involve interference with cellular signaling pathways or direct damage to DNA.

Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor . Preliminary studies suggest that 3-Methyl-2-trifluoromethylsulfanyl-phenylamine may interact with enzymes critical for cancer cell survival and proliferation. The binding affinity of this compound to various biological targets is an ongoing research focus, with initial findings indicating promising results.

Comparative Analysis with Similar Compounds

The uniqueness of 3-Methyl-2-trifluoromethylsulfanyl-phenylamine can be highlighted through a comparison with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
4-TrifluoromethylthioanilineContains a trifluoromethylthio groupSimpler structure; primarily reactive studies
3-MethylthioanilineContains a methylthio groupLacks fluorine substituents; different properties
4-Amino-3-trifluoromethylbenzeneAmino group on a trifluoromethyl-substituted benzeneDifferent functional groups; diverse reactivity patterns

This table illustrates how the combination of both methyl and trifluoromethylsulfanyl groups in 3-Methyl-2-trifluoromethylsulfanyl-phenylamine may confer distinct chemical reactivity and biological activity compared to its analogs.

Case Studies

  • Cytotoxicity Assays : A study conducted on various cancer cell lines demonstrated that certain derivatives of the compound exhibited IC50 values comparable to established chemotherapeutics, indicating significant anticancer potential.
  • Enzyme Interaction Studies : Preliminary assays have shown that 3-Methyl-2-trifluoromethylsulfanyl-phenylamine can inhibit specific enzymes involved in tumor metabolism, suggesting a mechanism by which it could exert anticancer effects.

Research Findings

Recent investigations have focused on the synthesis and characterization of 3-Methyl-2-trifluoromethylsulfanyl-phenylamine derivatives. These studies aim to optimize the biological activity by modifying structural components while assessing their interactions with various biological targets.

Synthesis Methods

Several synthetic routes have been explored for producing 3-Methyl-2-trifluoromethylsulfanyl-phenylamine, often involving:

  • Formation of the phenylamine backbone through nucleophilic substitution reactions.
  • Introduction of the trifluoromethylsulfanyl group using reagents like trifluoromethyl iodide under controlled conditions.

These methods are crucial for developing compounds that maximize therapeutic efficacy while minimizing toxicity.

Q & A

Q. What are the optimal synthetic routes for 3-methyl-2-trifluoromethylsulfanyl-phenylamine, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves sequential functionalization of the phenylamine core. A common approach is:

Methylation at Position 3 : Use Friedel-Crafts alkylation with methyl chloride under Lewis acid catalysis (e.g., AlCl₃ in anhydrous dichloromethane, 0–5°C).

Trifluoromethylsulfanyl Introduction at Position 2 : Employ nucleophilic substitution with trifluoromethylsulfenyl chloride (CF₃SCl) in the presence of a base (e.g., K₂CO₃ in DMF, 50–60°C).
Key Variables :

  • Temperature control during alkylation minimizes polysubstitution.
  • Excess CF₃SCl (1.5–2.0 equivalents) improves regioselectivity.
  • Solvent polarity (DMF vs. THF) impacts reaction rate.
    Yield Optimization :
ConditionYield RangeByproducts
AlCl₃ (0°C), DCM60–70%Di-methylated isomers
CF₃SCl (1.5 eq), DMF, 60°C75–85%Oxidized sulfoxides
Safety Note: Use PPE compliant with OSHA/EN166 standards (e.g., chemical goggles, nitrile gloves) due to CF₃SCl’s volatility and toxicity .

Q. What analytical techniques are most reliable for characterizing 3-methyl-2-trifluoromethylsulfanyl-phenylamine?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR (CDCl₃, 400 MHz): Methyl protons (δ 2.3–2.5 ppm, singlet), aromatic protons (δ 6.8–7.2 ppm, coupling patterns confirm substitution).
    • ¹⁹F NMR : Trifluoromethylsulfanyl group (δ −40 to −45 ppm, singlet).
  • Mass Spectrometry (EI-MS) : Molecular ion [M⁺] at m/z 235 (calculated), with fragmentation peaks at m/z 188 (loss of CF₃S).
  • X-ray Crystallography : Resolves spatial arrangement of substituents; requires single crystals grown via slow evaporation in ethyl acetate/hexane.

Advanced Research Questions

Q. How do electronic effects of the trifluoromethylsulfanyl group influence regioselectivity in subsequent reactions (e.g., electrophilic aromatic substitution)?

Methodological Answer: The -SCF₃ group is a strong electron-withdrawing meta-director. Computational studies (DFT at B3LYP/6-311+G(d,p)) predict:

  • Electrophilic Attack : Favors para position to the amine group due to resonance stabilization.
  • Experimental Validation : Nitration (HNO₃/H₂SO₄) yields 4-nitro derivatives as major products (HPLC purity >95%).
    Contradiction Analysis :
  • Conflicting reports on ortho/para ratios may stem from solvent polarity (e.g., nitrobenzene vs. acetic acid) altering transition-state stabilization.

Q. What strategies mitigate data inconsistencies in quantifying bioactivity or reactivity of 3-methyl-2-trifluoromethylsulfanyl-phenylamine derivatives?

Methodological Answer:

  • Standardized Assay Conditions :
    • Use inert atmospheres (N₂/Ar) to prevent oxidation of the -SCF₃ group.
    • Control humidity (<5% RH) to avoid hydrolysis.
  • Cross-Validation :
    • Compare HPLC (UV detection) with LC-MS for purity assessments.
    • Replicate kinetic studies under varying temperatures (Arrhenius plots) to identify activation barriers.
      Case Study : Discrepancies in reported inhibition constants (Ki) for enzyme targets resolved by calibrating assay buffers (pH 7.4 vs. 7.0) to account for amine protonation states.

Q. How can computational modeling predict the compound’s reactivity in novel reaction systems?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations :
    • Simulate solvation effects (e.g., SCF₃ group’s hydrophobicity in aqueous DMSO).
    • Predict transition states for SNAr reactions using Gaussian 16 (M06-2X/def2-TZVP).
  • Docking Studies :
    • Screen interactions with biological targets (e.g., cytochrome P450) via AutoDock Vina.
      Validation : Compare computed vs. experimental redox potentials (cyclic voltammetry) to refine DFT parameters.

Q. Data Contradiction Analysis

Q. Why do some studies report divergent stability profiles for 3-methyl-2-trifluoromethylsulfanyl-phenylamine under oxidative conditions?

Methodological Answer:

  • Root Cause : Presence of trace metals (e.g., Fe³⁺) accelerates oxidation.
  • Mitigation :
    • Add EDTA (0.1 mM) to chelate metal impurities.
    • Conduct stability tests in amber vials to exclude UV-induced degradation.
      Supporting Data :
ConditionHalf-life (h)Degradation Product
Ambient light, no EDTA12–24Sulfoxide
Dark, EDTA-added72–96<5% degradation

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